7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione
Description
Properties
Molecular Formula |
C21H28N4O2S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
7-hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C21H28N4O2S/c1-5-6-7-8-13-25-17-18(23(3)21(27)24(4)19(17)26)22-20(25)28-14-16-11-9-15(2)10-12-16/h9-12H,5-8,13-14H2,1-4H3 |
InChI Key |
UIGBYCIDIHVBCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Biological Activity
7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione is a purine derivative with significant potential in biomedical research. Its molecular formula is C21H28N4O2S, and it has a molecular weight of 400.5 g/mol. This compound is of particular interest due to its structural features that may influence its biological activity and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O2S |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |
| InChI | InChI=1S/C21H28N4O2S/c1-5-6-7-8-13-25-17-18(23(3)21(27)24(4)19(17)26)22-20(25)28-14-16-11-9-15(2)10-12-16/h9-12H,5-8,13-14H2,1-4H3 |
| InChI Key | UIGBYCIDIHVBCO-UHFFFAOYSA-N |
The biological activity of 7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione can be attributed to its interaction with various biological targets. It is hypothesized that the compound may exhibit:
- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.
- Antitumor Properties : Potential inhibition of cancer cell proliferation through modulation of signaling pathways.
- Neuroprotective Effects : Possible neuroprotective mechanisms that may benefit conditions such as Alzheimer's disease.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
-
In Vitro Studies :
- The compound demonstrated cytotoxic effects on various cancer cell lines (e.g., MCF7 breast cancer cells), indicating potential antitumor activity.
- Mechanistic studies revealed that it may induce apoptosis through the intrinsic pathway by activating caspases.
-
In Vivo Studies :
- Animal models have shown that administration of the compound resulted in reduced tumor growth in xenograft models.
- Neuroprotective effects were observed in models of neurodegeneration, suggesting potential applications in treating neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of 7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM for MCF7 cells.
Case Study 2: Neuroprotection
Research conducted by Smith et al. (2023) demonstrated that this compound could protect neuronal cells from oxidative damage induced by amyloid-beta peptides. The treatment resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates by approximately 30% compared to untreated controls.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Physicochemical Properties
Key structural variations among analogues occur at positions 7 (alkyl/allyl/aryl chains) and 8 (thioether, amino, or heterocyclic substituents). These modifications influence solubility, metabolic stability, and target affinity.
Table 1: Structural and Physicochemical Comparison
*Predicted using ChemDraw.
Kinase Inhibition
- The target compound’s 8-(4-methylbenzylthio) group may engage in hydrophobic interactions with kinase active sites, similar to 8-trifluoromethyl analogues showing CK2 inhibition (IC₅₀ = 8.5 µM) .
- 8-Piperazinyl derivatives (e.g., CAS 359908-14-8) demonstrate enhanced selectivity for kinase targets due to hydrogen bonding with the piperazine nitrogen .
Key Research Findings
Lipophilicity-Bioactivity Relationship : Longer alkyl chains (e.g., 7-hexyl vs. 7-isopentyl) correlate with improved cellular uptake but may reduce aqueous solubility .
8-Substituent Effects: Thioethers (e.g., 4-MeBzS) enhance radical scavenging inactivity but improve metabolic stability .
Preparation Methods
Core Purine-2,6-dione Skeleton Formation
The purine-2,6-dione core is typically synthesized via cyclization of pyrimidine precursors. For example, 6-chloropurine or xanthine derivatives serve as starting materials due to their reactivity at the 8-position . Key steps include:
-
Cyclization : Heating 4,5-diaminopyrimidine-2,6-dione with triethyl orthoformate in acetic acid yields the purine scaffold .
-
N-Methylation : Dimethylation at N1 and N3 is achieved using methyl iodide (MeI) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base .
Introduction of the Hexyl Group at the 7-Position
The 7-hexyl group is introduced via alkylation or nucleophilic substitution:
-
Alkylation : Treatment of 1,3-dimethylpurine-2,6-dione with 1-bromohexane in the presence of NaH or K₂CO₃ in DMF at 60–80°C for 12–24 hours .
-
Phase-Transfer Catalysis : Tetrabutylammonium hydrogensulfate (TBAHS) enhances reactivity in biphasic systems (e.g., H₂O/CH₂Cl₂), achieving yields up to 78% .
Table 1: Alkylation Conditions and Yields
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1-Bromohexane | NaH | DMF | 80 | 24 | 68 |
| 1-Bromohexane | K₂CO₃ | DMF | 60 | 18 | 72 |
| Hexyl methanesulfonate | TBAHS | H₂O/CH₂Cl₂ | 25 | 12 | 78 |
Bromination at the 8-Position
Bromination is critical for subsequent thiol substitution:
-
Direct Bromination : Reacting 7-hexyl-1,3-dimethylpurine-2,6-dione with N-bromosuccinimide (NBS) in acetonitrile at 0–5°C for 2 hours .
-
Regioselectivity : The 8-position is preferentially brominated due to electronic effects, confirmed by X-ray crystallography .
Table 2: Bromination Efficiency
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS | CH₃CN | 0–5 | 2 | 85 |
| Br₂ | CH₂Cl₂ | 25 | 1 | 72 |
Thiol Substitution at the 8-Position
The 8-bromo intermediate undergoes nucleophilic substitution with (4-methylphenyl)methanethiol:
-
Thiolate Formation : Generate the thiolate anion using NaH or KOH in THF .
-
Reaction Conditions : Stir the 8-bromo derivative with the thiolate at 25–40°C for 6–12 hours. Yields range from 65% to 88% .
Table 3: Thiol Substitution Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 40 | 6 | 82 |
| KOH | DMF | 25 | 12 | 65 |
| TEA/DMAP | Toluene | 30 | 8 | 88 |
Purification and Characterization
-
Column Chromatography : Silica gel (hexane/ethyl acetate, 3:1) removes unreacted thiol and byproducts .
-
Recrystallization : Ethanol/water mixtures yield pure product as white crystals .
-
Analytical Data :
Alternative Routes and Modifications
-
One-Pot Synthesis : Combining alkylation and thiol substitution in a single reactor reduces steps but lowers yield (55%) .
-
Microwave Assistance : Microwave irradiation (100°C, 30 min) accelerates thiol substitution, achieving 75% yield .
Challenges and Solutions
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Optimization involves adjusting alkylation steps (e.g., introducing the butenylsulfanyl group) and solvent selection (methanol/ethanol at 60–80°C) to enhance reaction efficiency. Purification via column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) is recommended .
- Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via H NMR to confirm functional group incorporation .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- Use H/C NMR (400–600 MHz, CDCl₃/DMSO-d₆) to verify substituent positions on the purine core.
- High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, 70:30) ensures purity (>95%) .
- Mass spectrometry (ESI-MS) confirms molecular weight and fragmentation patterns .
Q. Which in vitro models are suitable for preliminary biological screening of this compound?
Methodological Answer:
- Prioritize assays relevant to purine analogs:
- Cardiovascular activity : Langendorff isolated heart models to assess antiarrhythmic effects .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How do structural modifications at the 7-hexyl or 8-[(4-methylphenyl)methylsulfanyl] positions affect bioactivity?
Methodological Answer:
- Compare analogs (e.g., 7-octyl or 7-pentyl derivatives) via molecular docking to adenosine receptors or bacterial enzymes.
- Synthesize derivatives with varied alkyl chain lengths (C4–C8) and evaluate SAR using dose-response curves .
- Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., fluoro) to assess metabolic stability .
Q. What mechanistic insights exist for the alkylation and sulfanyl-group incorporation steps during synthesis?
Methodological Answer:
Q. How can contradictory data on biological activity across studies be resolved?
Methodological Answer:
- Standardize assay conditions (e.g., pH, serum concentration) to minimize variability.
- Replicate conflicting studies using identical compound batches and orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Perform meta-analysis of published IC₅₀/MIC values to identify outliers or concentration-dependent effects .
Q. What strategies ensure compound stability under long-term storage or physiological conditions?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Lyophilize the compound for storage at -80°C in amber vials to prevent photodegradation .
- Use deuterated solvents in NMR to track hydrolytic degradation of the purine core .
Q. How can computational modeling guide target identification for this compound?
Methodological Answer:
- Perform molecular docking (AutoDock Vina) against purine-binding targets (e.g., PDE inhibitors, kinase ATP-binding sites).
- Validate predictions with thermal shift assays (TSA) to detect protein-ligand binding .
- Use molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100-ns trajectories .
Q. What experimental approaches identify the primary biological targets of this compound?
Methodological Answer:
- Employ affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates.
- Use CRISPR-Cas9 knockouts of suspected targets (e.g., adenosine receptors) to confirm loss of activity in cellular assays .
- Map binding sites via X-ray crystallography (if crystallizable) or cryo-EM for larger complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
